5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, piperidine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the piperidine derivative: This can be achieved by reacting piperidine with an appropriate alkyne under basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Fluorination and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and sulfonamide groups suggests potential interactions with proteins, while the fluorine and methoxy groups may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the piperidine and but-2-yn-1-yl groups, which may affect its biological activity and chemical reactivity.
N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Lacks the fluorine and methoxy groups, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of functional groups in 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide provides it with distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and membrane permeability.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c1-22-15-8-7-14(17)13-16(15)23(20,21)18-9-3-6-12-19-10-4-2-5-11-19/h7-8,13,18H,2,4-5,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARMQPPZYLNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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